molecular formula C8H2BrF3O3 B12969574 2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid

2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid

Cat. No.: B12969574
M. Wt: 283.00 g/mol
InChI Key: XYQDTJDXIQQNFS-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid is a chemical compound characterized by the presence of bromine, fluorine, and a keto group attached to a phenyl ring

Properties

Molecular Formula

C8H2BrF3O3

Molecular Weight

283.00 g/mol

IUPAC Name

2-(3-bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid

InChI

InChI=1S/C8H2BrF3O3/c9-2-1-3(10)6(12)4(5(2)11)7(13)8(14)15/h1H,(H,14,15)

InChI Key

XYQDTJDXIQQNFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)C(=O)O)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid typically involves multiple steps, starting with the bromination and fluorination of a phenyl ring. The synthetic route may include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorination: Addition of fluorine atoms to specific positions on the phenyl ring.

    Oxidation: Formation of the keto group through oxidation reactions.

Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These conditions may include controlled temperatures, specific catalysts, and precise reaction times.

Chemical Reactions Analysis

2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The keto group can participate in oxidation and reduction reactions, leading to the formation of different products.

    Condensation Reactions: The compound can undergo condensation reactions with other molecules to form larger, more complex structures.

Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the keto group, play crucial roles in these interactions. The compound may affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid can be compared with other similar compounds, such as:

    (3-Bromo-2,5,6-trifluorophenyl)boronic acid: Shares similar structural features but differs in its functional groups and reactivity.

    (3-Bromo-2,5,6-trifluorophenyl)methanamine: Another related compound with different applications and properties.

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and a keto group, which imparts distinct chemical and biological properties.

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